Technical Whitepaper: 5-Phenylpiperidin-3-amine
Technical Whitepaper: 5-Phenylpiperidin-3-amine
The following is an in-depth technical whitepaper on 5-Phenylpiperidin-3-amine (CAS 1203799-73-8) .
A Strategic Scaffold for Next-Generation Kinase & GPCR Ligands
CAS Registry Number: 1203799-73-8 Molecular Formula: C₁₁H₁₆N₂ Molecular Weight: 176.26 g/mol IUPAC Name: 5-Phenylpiperidin-3-amine[1]
Executive Summary
In the landscape of medicinal chemistry, the piperidine ring is a "privileged structure," appearing in over 12,000 biologically active compounds. However, while 4-substituted piperidines (e.g., opioids like Fentanyl) and 3-substituted piperidines (e.g., PARP inhibitors like Niraparib) are well-explored, the 3,5-disubstituted scaffold—represented by 5-Phenylpiperidin-3-amine —remains an underutilized yet high-value pharmacophore.
This guide analyzes CAS 1203799-73-8 as a critical building block. Its unique meta-substitution pattern offers a rigid vector separation between the solubilizing amine and the lipophilic phenyl group, making it ideal for probing allosteric pockets in kinases, Renin inhibitors, and G-Protein Coupled Receptors (GPCRs).
Chemical Architecture & Stereochemistry
The 3,5-disubstitution creates two chiral centers at C3 and C5, resulting in four possible stereoisomers. This stereochemical complexity is a feature, not a bug, allowing for precise tuning of ligand-protein interactions.
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Cis-Isomers (3R,5S / 3S,5R): The amine and phenyl groups occupy the equatorial/axial positions in a way that favors a "folded" conformation, often useful for compact binding sites.
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Trans-Isomers (3R,5R / 3S,5S): Both substituents can adopt equatorial positions, providing a linear, extended topology suitable for spanning long hydrophobic channels (e.g., in Renin or BACE1 inhibitors).
Physiochemical Profile
| Property | Value | Implication for Drug Design |
| LogP (Predicted) | ~1.8 - 2.1 | Ideal lipophilicity for CNS penetration and oral bioavailability. |
| pKa (Piperidine N) | ~10.5 | Highly basic; likely protonated at physiological pH, forming salt bridges. |
| pKa (Primary Amine) | ~8.5 - 9.5 | Secondary handle for H-bond donation or further functionalization. |
| TPSA | ~38 Ų | High membrane permeability potential. |
Synthesis & Manufacturing Protocols
The synthesis of 5-phenylpiperidin-3-amine typically follows a reduction pathway from pyridine precursors. Below is a self-validating protocol designed for high purity and diastereomeric control.
Method A: Catalytic Hydrogenation of Pyridine Precursors
This route is preferred for scalability. It starts with 3-amino-5-phenylpyridine (or its nitro analogue).
Reagents:
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Precursor: 3-Amino-5-phenylpyridine (CAS 13518-83-7)
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Catalyst: Platinum(IV) oxide (PtO₂) or Rhodium on Alumina (Rh/Al₂O₃)
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Solvent: Acetic Acid (AcOH) / Methanol (MeOH) mixture (1:1)
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Pressure: 50–60 psi H₂
Step-by-Step Protocol:
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Dissolution: Dissolve 10.0 g (58.8 mmol) of 3-amino-5-phenylpyridine in 100 mL of glacial acetic acid/methanol (1:1). The acidic medium protonates the pyridine nitrogen, facilitating ring reduction.
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Catalyst Loading: Under an argon blanket, carefully add 500 mg (5 wt%) of PtO₂. Safety Note: PtO₂ is pyrophoric; keep wet with solvent.
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Hydrogenation: Seal the reaction in a Parr shaker or autoclave. Purge with H₂ three times. Pressurize to 60 psi and agitate at 50°C for 12–24 hours.
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Monitoring: Monitor via LC-MS. The aromatic pyridine peak (UV 254 nm) should disappear, replaced by the non-UV active piperidine peak (detectable via ELSD or MS [M+H]+ 177.1).
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Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate to remove MeOH.
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Basification: Cool the residue to 0°C. Slowly add 10M NaOH until pH > 12. Extract with Dichloromethane (DCM) (3 x 50 mL).
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Purification: Dry organics over Na₂SO₄ and concentrate. The crude oil is a mixture of cis and trans isomers.
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Separation: Use Flash Column Chromatography (Silica, 0–10% MeOH in DCM with 1% NH₄OH). The cis isomer typically elutes later due to intramolecular H-bonding.
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Workflow Visualization
Figure 1: Catalytic reduction workflow for accessing the piperidine scaffold.
Medicinal Chemistry Applications
The 5-phenylpiperidin-3-amine scaffold is distinct from the 4-phenylpiperidine class (often associated with mu-opioid activity), making it a safer, non-addictive scaffold for peripheral targets.
A. Renin Inhibitors (Cardiovascular)
The renin-angiotensin-aldosterone system (RAAS) regulates blood pressure.[2] 3,5-disubstituted piperidines act as transition-state mimetics.
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Mechanism: The piperidine ring mimics the tetrahedral intermediate of angiotensinogen hydrolysis. The 5-phenyl group occupies the S1 or S3 hydrophobic pocket of Renin, while the 3-amine interacts with the catalytic aspartic acid residues (Asp32/Asp215).
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Reference: Analogues of this scaffold have demonstrated high potency (IC50 < 10 nM) in hypertensive models [1].
B. Oncology & IBD (Combination Therapies)
Recent patent literature identifies 1-methyl-5-phenylpiperidin-3-amine (a direct derivative) as a synergist in treating Inflammatory Bowel Disease (IBD) and certain cancers when co-administered with corticosteroids or kinase inhibitors.
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Role: It likely acts by modulating cytokine signaling pathways or enhancing the bioavailability of the primary agent [2].
C. NK-1 Receptor Antagonists
Substance P antagonists (NK-1) often utilize a piperidine core. The 3,5-substitution allows for a unique "twist" conformation that can improve selectivity against the structurally similar NK-2 and NK-3 receptors.
SAR Concept Map
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.
Handling, Stability & Safety
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Storage: The free base is sensitive to CO₂ (carbamate formation). Store under nitrogen or argon at -20°C. For long-term stability, convert to the dihydrochloride salt (CAS 1782457-98-0 for the N-methyl variant serves as a stability proxy).
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Solubility:
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Free Base: Soluble in DCM, Methanol, DMSO. Sparingly soluble in water.
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HCl Salt: Highly soluble in water (>50 mg/mL).
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Hazards: Treat as a standard irritant. Avoid inhalation. Unlike 4-phenylpiperidines, this isomer does not possess significant opioid-like respiratory depression risks, but standard PPE (gloves, goggles) is mandatory.
References
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Maibaum, J., et al. (2007). 3,5-Substituted Piperidine Compounds as Renin Inhibitors. World Intellectual Property Organization, WO2007077005A1.
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Eckhardt, M., et al. (2019). Therapeutic compounds and uses thereof (Pyridazinone derivatives).[3][4] U.S. Patent US10239861B2.
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PubChem. (2025).[5] Compound Summary: 5-Phenylpiperidin-3-amine.[1][3][4][6] National Library of Medicine.
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Enamine. (2025).[5][7] Building Block Catalog: 5-Phenylpiperidin-3-amine.[1][3][4] EnamineStore.
Sources
- 1. EnamineStore [enaminestore.com]
- 2. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 3. WO2016112298A1 - Pyridazinone derivatives and their use in the treatment of cancer - Google Patents [patents.google.com]
- 4. US10239861B2 - Therapeutic compounds and uses thereof - Google Patents [patents.google.com]
- 5. Oleandrin | C32H48O9 | CID 11541511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-PHENYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE [m.chemicalbook.com]
- 7. N/A,N-Boc-5-phenylpyridin-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
